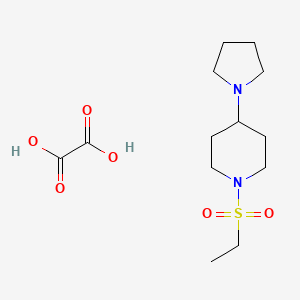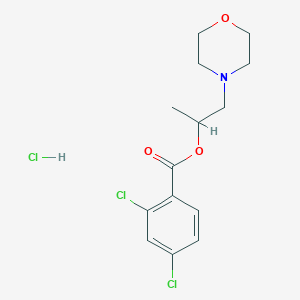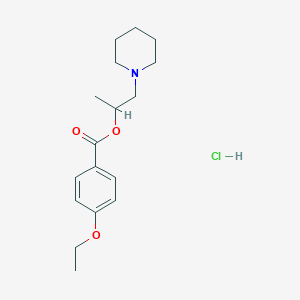
1-(ethylsulfonyl)-4-(1-pyrrolidinyl)piperidine oxalate
Overview
Description
1-(Ethylsulfonyl)-4-(1-pyrrolidinyl)piperidine oxalate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also referred to as EPP or N-ethyl-1-(2-pyrrolidin-1-yl-ethyl)sulfonyl-4-piperidine oxalate. In
Scientific Research Applications
1-(Ethylsulfonyl)-4-(1-pyrrolidinyl)piperidine oxalate has been studied for its potential therapeutic applications in various fields of research. It has been found to have an inhibitory effect on the reuptake of dopamine, serotonin, and norepinephrine. This makes it a potential candidate for the treatment of depression, anxiety, and other psychiatric disorders. It has also been studied for its potential use in the treatment of addiction, as it has been found to reduce the reinforcing effects of drugs of abuse.
Mechanism of Action
The mechanism of action of 1-(ethylsulfonyl)-4-(1-pyrrolidinyl)piperidine oxalate involves its ability to inhibit the reuptake of dopamine, serotonin, and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which can have therapeutic effects in the treatment of depression, anxiety, and other psychiatric disorders. It is also believed to reduce the reinforcing effects of drugs of abuse, which makes it a potential candidate for the treatment of addiction.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can have therapeutic effects in the treatment of depression, anxiety, and other psychiatric disorders. It has also been found to reduce the reinforcing effects of drugs of abuse, which makes it a potential candidate for the treatment of addiction.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(ethylsulfonyl)-4-(1-pyrrolidinyl)piperidine oxalate in lab experiments is its ability to inhibit the reuptake of dopamine, serotonin, and norepinephrine. This makes it a potential candidate for the treatment of depression, anxiety, and other psychiatric disorders. It is also believed to reduce the reinforcing effects of drugs of abuse, which makes it a potential candidate for the treatment of addiction. However, one limitation of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on 1-(ethylsulfonyl)-4-(1-pyrrolidinyl)piperidine oxalate. One direction is to study its potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. Another direction is to study its potential use in the treatment of addiction. Further research could also focus on improving the synthesis method of this compound to make it more accessible for lab experiments. Finally, research could be done to explore the potential side effects and safety of this compound in human trials.
properties
IUPAC Name |
1-ethylsulfonyl-4-pyrrolidin-1-ylpiperidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2S.C2H2O4/c1-2-16(14,15)13-9-5-11(6-10-13)12-7-3-4-8-12;3-1(4)2(5)6/h11H,2-10H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNOCIJDQSBTNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)N2CCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl (2R*,4S*)-4-hydroxy-1-[(2'-methylbiphenyl-4-yl)carbonyl]piperidine-2-carboxylate](/img/structure/B3973441.png)

![N-phenyl-N'-[1-(2-thienyl)ethyl]urea](/img/structure/B3973445.png)
![N-cyclopropyl-3-[1-(2,2-diphenylethyl)-3-piperidinyl]propanamide](/img/structure/B3973450.png)
![1-{1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinyl}azepane oxalate](/img/structure/B3973453.png)
![1-benzyl-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973454.png)
![2-butyryl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3973461.png)
![2-[1-(2-pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3973480.png)

![1-(2-fluorophenyl)-4-[1-(4-phenylcyclohexyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973507.png)
![1-[1-(4-methylcyclohexyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973515.png)

